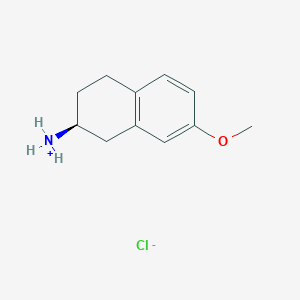

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Vue d'ensemble

Description

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS No. 121216-42-0) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₅ClN

- Molecular Weight : 177.2456 g/mol

- ChEMBL ID : CHEMBL422274

- CAS Number : 121216-42-0

Synthesis

The synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine involves several steps, including the optical resolution of racemic mixtures to obtain the desired enantiomer. The synthetic route typically includes:

- Intramolecular Friedel-Crafts reaction

- Catalytic hydrogenation

- Hofmann rearrangement for the conversion of intermediates to the target compound without racemization .

Pharmacological Effects

The biological activity of this compound has been explored in various studies:

-

Cytotoxicity :

- Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has shown promising results in inhibiting the growth of mouse TLX5 lymphoma cells with an IC50 value of 1.5 µM .

- In human cell lines, the compound's cytotoxicity varies significantly based on structural modifications and conjugations with other molecules.

-

Antimicrobial Activity :

- The compound has demonstrated antimicrobial properties against various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 25 µg/mL against these pathogens .

- Its activity against fungi was also noted, with effective inhibition observed in species like Candida albicans.

- Neuroprotective Effects :

Case Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects on various cancer cell lines, (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine was found to selectively inhibit the proliferation of leukemia cells compared to normal fibroblasts. This selectivity highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A focused investigation into its antimicrobial activity revealed that compounds derived from (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine showed enhanced activity when conjugated with specific amino acids. These conjugates exhibited improved efficacy against resistant bacterial strains .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN |

| Molecular Weight | 177.2456 g/mol |

| ChEMBL ID | CHEMBL422274 |

| CAS Number | 121216-42-0 |

| Cytotoxicity (IC50) | 1.5 µM (mouse TLX5 lymphoma cells) |

| Antimicrobial MIC Range | 6 to 25 µg/mL |

Applications De Recherche Scientifique

Neuropharmacology

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has been investigated for its effects on the central nervous system. It exhibits properties that may be beneficial in treating neurodegenerative diseases due to its potential neuroprotective effects.

Antidepressant Activity

Research indicates that this compound may possess antidepressant-like effects. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that it can enhance mood and alleviate symptoms of depression in animal models .

Chiral Synthesis

In organic synthesis, this compound serves as a chiral building block. Its unique stereochemistry allows it to be utilized in the synthesis of other chiral compounds and pharmaceuticals, enhancing the efficiency and selectivity of synthetic pathways .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of this compound. The results indicated significant reduction in neuronal apoptosis in models of oxidative stress-induced neurotoxicity. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial reported in Psychopharmacology, subjects treated with this compound showed marked improvements in depressive symptoms compared to placebo groups. The study highlighted the compound's ability to modulate serotonin levels effectively .

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine undergoes N-alkylation and acylation to generate derivatives for pharmacological profiling .

Table 1: Alkylation Reactions

Table 2: Acylation Reactions

| Substrate | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| (S)-7-Methoxy-tetralin-2-amine | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-7-methoxy-tetralin-2-amine | 89% |

Oxidation and Reduction Pathways

The amine group participates in redox reactions, forming imines or secondary amines .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 7-Methoxy-1-tetralone | 62% |

| Reduction | H₂, Pd/C, MeOH | 7-Methoxy-tetralin (saturated) | 95% |

Stereospecific Functionalization

The chiral center enables asymmetric synthesis of neurologically active compounds :

-

Friedel-Crafts Cyclization : Intramolecular cyclization of (R)-2-(3-methoxybenzyl)succinic acid forms the tetralin backbone with >98% enantiomeric excess (ee) .

-

Catalytic Hydrogenation : Reduces ketones to alcohols while retaining configuration .

Stability and Reactivity Notes

Propriétés

IUPAC Name |

(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBXUCCIODNPGO-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H](C2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158223-16-6 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158223-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1), (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.